

Application Note: Determination of Amoxicillin in Food Samples by LC-MS/MS

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Compound of Interest

Compound Name: Amoz

Cat. No.: B029683

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Introduction

Amoxicillin is a widely used β -lactam antibiotic in veterinary medicine for treating bacterial infections in livestock.[1] The presence of its residues in food products of animal origin, such as meat and milk, is a significant concern for public health due to the potential for allergic reactions and the development of antibiotic resistance. Regulatory bodies in many countries have established maximum residue limits (MRLs) for amoxicillin in various food commodities. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of amoxicillin residues in food.

This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of amoxicillin in diverse food matrices. The method is based on a straightforward sample extraction followed by a highly selective and sensitive LC-MS/MS analysis, making it suitable for high-throughput screening and confirmatory analysis.

Principle

The method involves the extraction of amoxicillin from homogenized food samples using a suitable solvent, followed by a clean-up step to remove matrix interferences. The purified extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation

Two common sample preparation procedures are outlined below: a liquid-liquid extraction (LLE) method suitable for tissues and a protein precipitation method for milk.

3.1.1. Liquid-Liquid Extraction for Chicken Tissues[2][3]

- Weigh 2.0 g of homogenized chicken tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.
- Add 1 mL of ammonium acetate buffer to stabilize the amoxicillin.[2]
- Add 12 mL of an acetonitrile-water mixture (80:20, v/v) as the extraction solvent.[2]
- Homogenize the sample for 1 minute using a high-speed homogenizer.
- Centrifuge the sample at 12,100 x g for 10 minutes.
- Transfer the supernatant to a new tube.
- Add saturated dichloromethane to the supernatant for further purification and vortex.[2][4]
- Centrifuge again under the same conditions.
- Carefully collect the upper aqueous layer.
- Evaporate the extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3.1.2. Protein Precipitation for Milk Samples[5]

- Pipette 2 mL of milk into a centrifuge tube.
- Add 4 mL of acetonitrile to precipitate the proteins.[5]
- Vortex the mixture thoroughly.

- Centrifuge at 5,000 rpm for 10 minutes.[\[5\]](#)
- Filter the supernatant through a 0.45 µm syringe filter.[\[5\]](#)
- The filtrate is ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of amoxicillin. These may need to be optimized for specific instruments.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |
|--------------------|---|
| Column | Waters XBridge™ C18 (150 mm × 4.6 mm, 5 µm) or equivalent [2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Linear gradient program |
| Flow Rate | 0.3 mL/min [6] |
| Injection Volume | 1 - 20 µL [5] [6] |
| Column Temperature | 40°C |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |
|---------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 366.1[6] |
| Product Ions (m/z) | 349.2, 114.1[7] |
| Collision Energy | Optimized for the specific instrument and transitions |
| Capillary Voltage | +4.5 kV[6] |
| Source Temperature | 200°C[6] |

Method Validation Data

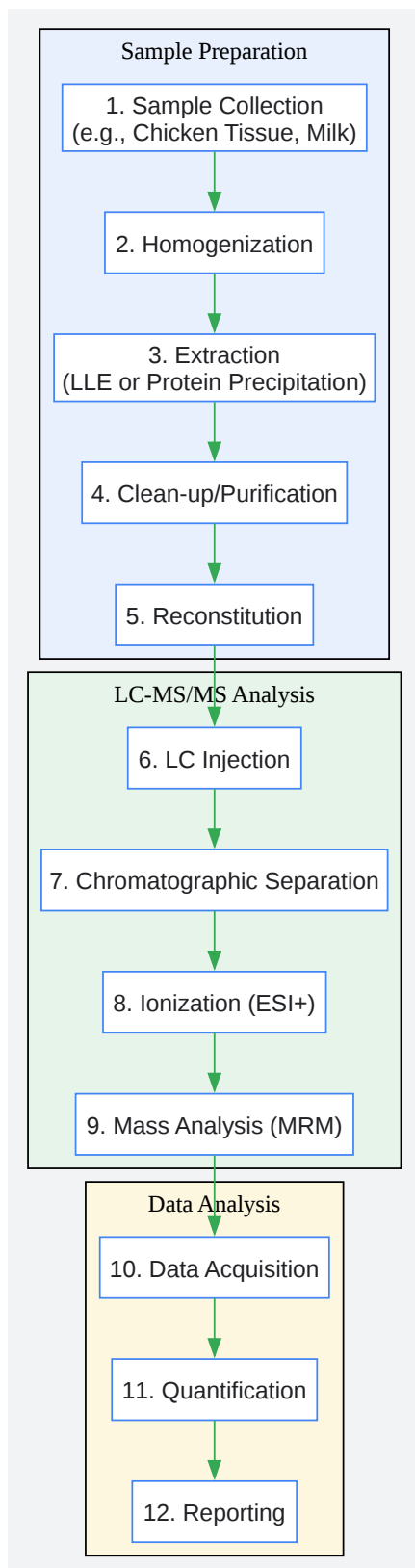
The presented method has been validated according to international guidelines, demonstrating its suitability for the intended purpose.[2][3] Key validation parameters are summarized below.

Table 3: Summary of Quantitative Method Validation Data for Amoxicillin in Food Matrices

| Matrix | Linearity (r ²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
|-----------------|-----------------------------|-------------|-------------------|--------------------------------|-----------|
| Chicken Tissues | 0.9968 - 0.9999 | 0.10 - 2.20 | 0.30 - 8.50 | > 83% at 25, 50, and 100 µg/kg | [2][3] |
| Bovine Tissues | - | 5 | - | - | [1] |
| Minipig Milk | - | - | 10 | > 94.1% | [7] |
| Human Plasma | > 0.99 | - | 100 - 170 (ng/mL) | ~66% | [8][9] |

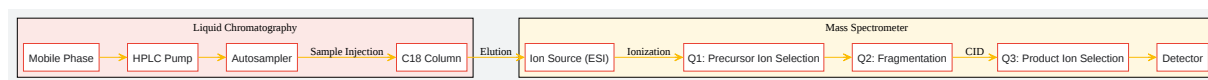
LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations



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Caption: Overall experimental workflow for LC-MS/MS analysis of amoxicillin.



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Caption: Logical flow of the LC-MS/MS analysis process.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the determination of amoxicillin residues in various food samples. The sample preparation procedures are straightforward, and the chromatographic and mass spectrometric conditions are optimized for robust performance. The method has been successfully validated and is suitable for routine monitoring to ensure food safety and compliance with regulatory standards.

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